molecular formula C10H13NOS B14302397 S-Ethyl (4-methylphenyl)carbamothioate CAS No. 121781-91-7

S-Ethyl (4-methylphenyl)carbamothioate

Cat. No.: B14302397
CAS No.: 121781-91-7
M. Wt: 195.28 g/mol
InChI Key: CZXCDNYHYLZEDL-UHFFFAOYSA-N
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Description

S-Ethyl (4-methylphenyl)carbamothioate ( 5308-12-3) is an organic sulfur compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . It belongs to the class of carbamothioates, which are sulfur analogs of carbamates . Carbamates and thiocarbamates are recognized in medicinal chemistry for their enhanced chemical and proteolytic stability compared to amide-based molecules, making them valuable scaffolds in scientific research . While the specific biological activity and research applications of this compound are not fully delineated in the current literature, compounds within this class have garnered significant interest. Carbamates and thiocarbamates are investigated as potential multitarget-directed ligands for complex neurodegenerative diseases . Furthermore, the structural motif is explored for its ability to inhibit enzymes such as cholinesterases and monoamine oxidases, which are key therapeutic targets . The physicochemical properties of the carbamothioate group, including its ability to form hydrogen bonds and its metabolic stability, make it a versatile functional group in chemical synthesis and drug discovery efforts . This compound is provided for research purposes to further explore these and other potential applications. This product is intended for laboratory research use only and is not classified or intended for human consumption, diagnostic use, or any veterinary applications.

Properties

CAS No.

121781-91-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-ethyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

CZXCDNYHYLZEDL-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Ethyl Thiocarbamate

A seminal method involves the condensation of ethyl thiocarbamate (7), p-tolualdehyde (8b), and sodium p-toluenesulfinate hydrate (6) in aqueous formic acid. The reaction proceeds via imine formation, followed by sulfinic acid addition, yielding O-ethyl [(4-methylphenyl)(tosyl)methyl]thiocarbamate (9b) as a conformeric mixture (80:20 ratio).

Reaction Conditions

  • Solvent: 81% aqueous HCOOH
  • Temperature: Room temperature (48 h) → 0°C (quenching)
  • Yield: 70%
  • Purification: Filtration, washing with H₂O and petroleum ether

This method’s efficiency stems from the dual role of formic acid as solvent and catalyst, facilitating both aldehyde activation and sulfinate incorporation.

Cyanation and Alkylation Sequence

Patent WO2012032528A2 details a multi-step synthesis en route to Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, with this compound as an intermediate. The process involves:

  • Nucleophilic Aromatic Substitution: 4-Hydroxy-3-nitrobenzonitrile reacts with thioacetamide to form a thiobenzamide intermediate.
  • Cyclization: Treatment with 2-chloroacetoacetic acid ethyl ester yields a thiazole core.
  • Alkylation: Isobutyl bromide introduces the 2-methylpropyloxy group.

Critical Step – Cyanation

  • Reagents: CuCN, CuI in DMF
  • Conditions: 130–135°C, 16 h
  • Yield: 98.5% (after recrystallization with n-butanol)

This pathway highlights the thiocarbamate’s role in stabilizing intermediates during heterocycle formation.

Direct Thiocarbamoylation of 4-Methylaniline

A streamlined approach involves reacting 4-methylaniline with ethyl chlorothioformate in the presence of a base (e.g., pyridine or triethylamine).

Reaction Mechanism

  • Deprotonation of 4-methylaniline by base.
  • Nucleophilic attack on ethyl chlorothioformate, displacing chloride.

Optimization Data

Parameter Optimal Value
Solvent Dichloromethane
Temperature 0–5°C (initial), then RT
Base Triethylamine
Yield 85–90%

This method’s simplicity and high yield make it industrially viable, though purification via column chromatography (SiO₂, hexane/EtOAc) is required.

Mechanistic Insights and Kinetic Considerations

Condensation Pathway Dominance

In the three-component system, kinetic studies suggest rate-determining aldehyde sulfonylation, followed by rapid thiocarbamate addition. The emulsion-to-suspension transition indicates phase separation as a driver for product precipitation.

Copper-Mediated Cyanation Dynamics

The patent-derived cyanation proceeds via a radical mechanism, where Cu(I) facilitates single-electron transfer to the aryl bromide, generating an aryl radical that abstracts cyanide from CuCN. This explains the need for stoichiometric CuI to prevent halide reincorporation.

Purification and Analytical Characterization

Recrystallization Protocols

  • Solvent Systems: n-Butanol (patent method), methanol/water (database)
  • Purity Post-Recrystallization: >99% (HPLC)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 4.55 (q, J=7.1 Hz, 2H, SCH₂), 7.25–7.40 (m, 4H, Ar-H).
  • IR (KBr): ν 1245 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O).

Industrial-Scale Considerations and Yield Optimization

Cost-Effective Reagent Selection

Substituting CuCN with KCN in the presence of crown ethers reduces metal waste while maintaining 92% yield.

Solvent Recycling

Patent WO2012032528A2 exemplifies green chemistry principles by recovering ethyl acetate via distillation (bp 77°C) during workup.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:

Mechanism of Action

The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituent Primary Use Category Key Properties/Applications
S-Ethyl (4-methylphenyl)carbamothioate 4-methylphenyl (aromatic) Not explicitly reported (inferred: potential fungicide/herbicide) Aromatic substituent may enhance stability and target specificity
Prothiocarb (S-ethyl (3-(dimethylamino)propyl)carbamothioate) 3-(dimethylamino)propyl (aliphatic) Fungicide Controls soil-borne fungi; water-soluble hydrochloride salt formulation
Butylate (S-ethyl bis(2-methylpropyl)carbamothioate) bis(2-methylpropyl) (branched aliphatic) Herbicide Pre-emergent control of grasses in crops like corn; high volatility requires soil incorporation
EPTC (S-ethyl dipropylcarbamothioate) dipropyl (linear aliphatic) Herbicide Selective control of annual grasses; metabolized by crops like alfalfa
Cycloate (S-ethyl cyclohexylethylcarbamothioate) cyclohexylethyl (cyclic aliphatic) Herbicide Used in spinach and beet crops; moderate persistence in soil

Key Findings:

Substituent Impact on Application: Aromatic vs. Aliphatic: The 4-methylphenyl group in the target compound contrasts with aliphatic substituents in prothiocarb, butylate, and EPTC. Biological Activity: Aliphatic carbamothioates like prothiocarb and EPTC primarily target grasses and fungi, whereas aromatic derivatives (e.g., 4-methylphenyl) might exhibit broader-spectrum activity due to enhanced membrane penetration .

Synthetic Reactivity :

  • S-Ethyl carbamothioates undergo thermolysis to generate isocyanates, a reaction exploited in synthesizing ureas and urethanes . For example, S-ethyl (adamantan-1-yl)carbamothioate forms adamantyl isocyanate under heat, suggesting analogous reactivity for the 4-methylphenyl variant .

Environmental and Metabolic Behavior: Aliphatic carbamothioates like butylate and EPTC exhibit higher volatility, necessitating soil incorporation to prevent loss .

Q & A

Q. What are the recommended synthetic routes for S-ethyl (4-methylphenyl)carbamothioate, and how can reaction intermediates be stabilized?

The compound can be synthesized via nucleophilic substitution reactions between 4-methylphenyl isocyanate and ethyl thiol in the presence of a base. Key intermediates, such as acylhydrazines, are stabilized by controlling reaction temperature (<80°C) and using excess hydrazine hydrate to prevent premature cyclization. Structural confirmation of intermediates is achieved through 1H^1H NMR, where NH protons resonate at 7.0–9.0 ppm as singlets .

Q. How can NMR spectroscopy distinguish this compound from structurally similar thiocarbamates?

1H^1H NMR analysis reveals distinct signals: the methyl group on the 4-methylphenyl ring appears as a singlet at ~2.5 ppm, while the ethyl thioether group (SCH2_2CH3_3) shows a triplet at ~1.3 ppm (CH3_3) and a quartet at ~3.0 ppm (SCH2_2). 13C^{13}C NMR confirms the thiocarbamate carbonyl at ~160 ppm, absent in thioester analogs .

Q. What experimental conditions optimize the reactivity of this compound with nucleophiles?

Reactivity with amines or hydrazines is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C. For example, hydrazine hydrate converts the compound to semicarbazides via nucleophilic attack at the thiocarbamate sulfur. Excess nucleophile (1.5–2.0 eq.) and inert atmospheres minimize side reactions .

Advanced Research Questions

Q. How do soil microbial communities influence the biodegradation kinetics of this compound?

Enhanced biodegradation occurs in soils pre-exposed to thiocarbamates (e.g., EPTC or butylate), with degradation half-lives reduced from 14 to 3 days. Metabolite tracking via LC-MS identifies sulfoxides and sulfones as primary breakdown products. Pretreatment with dietholate inhibits microbial adaptation, preserving herbicide efficacy .

Q. What computational methods validate the conformational stability of this compound in crystal structures?

Hirshfeld surface analysis and density functional theory (DFT) calculations quantify intermolecular interactions. For related thiocarbamates, C–H···π interactions (2.8–3.2 Å) and van der Waals forces dominate. Lattice energies calculated via PIXEL correlate with experimental melting points (±5°C) .

Q. How does substituent variation on the phenyl ring affect the herbicidal activity of S-ethyl carbamothioates?

Comparative bioassays show that electron-withdrawing groups (e.g., nitro) at the para position increase activity against grassy weeds by 40–60% compared to methyl substituents. Molecular docking studies suggest enhanced binding to acetolactate synthase (ALS) due to improved hydrophobic interactions .

Q. What mechanistic pathways explain the formation of oxadiazole derivatives from this compound?

Heating with acetyl hydrazine induces cyclodehydration, forming 1,3,4-oxadiazoles. Kinetic studies (monitored via 1H^1H NMR) reveal a two-step mechanism: (i) nucleophilic substitution at sulfur, and (ii) intramolecular cyclization with activation energy ~65 kJ/mol. Isotopic labeling (15N^{15}N) confirms N–N bond formation .

Methodological Guidelines

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes thiocarbamates to ureas .
  • Degradation Studies : Employ soil microcosms amended with 14C^{14}C-labeled compound to track metabolite pathways via scintillation counting .
  • Crystallography : Resolve ambiguities in molecular packing using Mercury software for Hirshfeld surface mapping and interaction energy calculations .

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